![molecular formula C11H12N4O2 B5136652 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, also known as MTA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MTA is a member of the triazine family of compounds, which are known for their diverse properties and applications in the fields of chemistry, biology, and medicine. In
Mechanism of Action
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one exerts its effects through various mechanisms, including the inhibition of enzymes involved in DNA synthesis and repair, the modulation of neurotransmitter release and uptake, and the disruption of cellular signaling pathways. 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which leads to the inhibition of cancer cell growth. In addition, 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to enhance the release of neurotransmitters such as dopamine and glutamate, which are involved in cognitive function and reward processing.
Biochemical and Physiological Effects:
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of synaptic transmission, and the modulation of neurotransmitter release and uptake. 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has several advantages for laboratory experiments, including its high potency and specificity for certain enzymes and pathways, as well as its ability to cross the blood-brain barrier. However, 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Future Directions
There are several potential future directions for research on 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, including the development of new cancer therapies that target specific enzymes and pathways, the investigation of 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one's effects on other neurotransmitter systems, and the development of more potent and selective 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one derivatives. In addition, further research is needed to fully understand the mechanisms of action and potential side effects of 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, as well as its potential applications in other fields such as agriculture and environmental science.
In conclusion, 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is a promising compound with diverse applications in various fields of scientific research. Its potential to inhibit cancer cell growth, enhance synaptic transmission, and modulate neurotransmitter release and uptake make it a valuable tool for investigating the underlying mechanisms of various diseases and developing new therapies. However, further research is needed to fully understand its mechanisms of action and potential side effects, as well as its potential applications in other fields.
Synthesis Methods
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with methyl isocyanate and triethylamine, or the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate. The product can then be purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell division and proliferation. In neuroscience, 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to enhance synaptic transmission and improve cognitive function in animal models. In agriculture, 5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been used as a herbicide to control the growth of weeds.
properties
IUPAC Name |
5-(4-methoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-10(13-11(16)15-14-7)12-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYMWURATYZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.